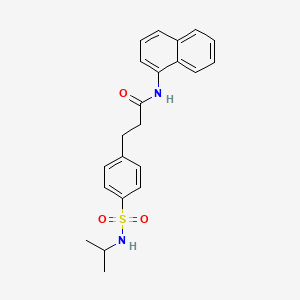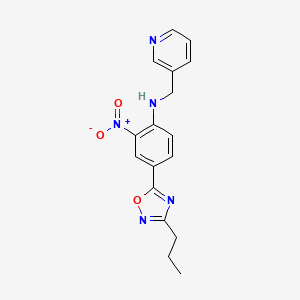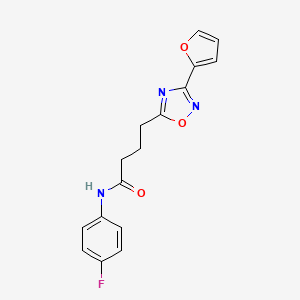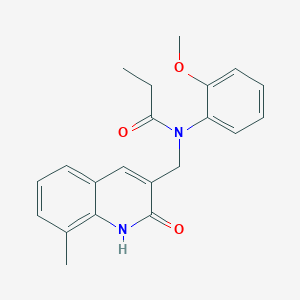
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide, also known as Compound A, is a small molecule that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a critical role in the regulation of apoptosis.
Mécanisme D'action
The mechanism of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A involves the inhibition of the Bcl-2/Bak protein-protein interaction, which is critical for the regulation of apoptosis. Bcl-2 is an anti-apoptotic protein that prevents the activation of Bak, a pro-apoptotic protein. This compound A binds to the BH3-binding groove of Bcl-2, preventing its interaction with Bak and leading to the activation of apoptosis.
Biochemical and Physiological Effects:
This compound A has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent. However, the effects of this compound A on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A in lab experiments is its potency as a Bcl-2/Bak inhibitor. It has been shown to have a high binding affinity for Bcl-2, making it a useful tool for studying the role of this protein in apoptosis. However, its complex synthesis method and limited availability may pose challenges for researchers who wish to use it in their experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A. One area of interest is the development of more efficient synthesis methods, which would make it more accessible to researchers. Another area of interest is the investigation of its effects on normal cells and tissues, which would provide important information about its safety and potential side effects. Additionally, further studies are needed to determine its efficacy in treating different types of cancer and to identify potential combination therapies that could enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A involves several steps, including the preparation of the starting materials, the formation of the sulfonamide linkage, and the coupling of the naphthalene and phenyl rings. The final product is obtained through a purification process involving column chromatography. The synthesis of this compound A has been described in detail in several publications, including a recent article by Zhang et al. (2020).
Applications De Recherche Scientifique
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the Bcl-2/Bak protein-protein interaction has been shown to induce apoptosis in cancer cells, making it a promising target for the development of new cancer therapies. Several studies have demonstrated the efficacy of this compound A in vitro and in vivo, including a recent study by Wang et al. (2021) that showed its effectiveness in treating pancreatic cancer.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16(2)24-28(26,27)19-13-10-17(11-14-19)12-15-22(25)23-21-9-5-7-18-6-3-4-8-20(18)21/h3-11,13-14,16,24H,12,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOANLWFNMAKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)





![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)

![4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697932.png)